molecular formula C15H14N2OS B11848054 1-(4-Methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione CAS No. 90070-93-2

1-(4-Methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione

Cat. No.: B11848054
CAS No.: 90070-93-2
M. Wt: 270.4 g/mol
InChI Key: KUFJODLAOQOXTQ-UHFFFAOYSA-N
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Description

1-(4-Methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione typically involves the condensation of 4-methoxyaniline with anthranilic acid, followed by cyclization and thionation. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid. The final thionation step can be achieved using reagents like phosphorus pentasulfide or Lawesson’s reagent .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, employing continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the thione group to a thiol or further to a hydroquinazoline derivative using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the thione moiety, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, hydroquinazoline derivatives.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

1-(4-Methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione has been explored for various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(4-Methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione involves its interaction with various molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In cancer research, it has been shown to inhibit specific kinases and signaling pathways that are crucial for cancer cell survival and proliferation .

Comparison with Similar Compounds

Uniqueness: 1-(4-Methoxyphenyl)-2,3-dihydroquinazoline-4(1H)-thione stands out due to its unique combination of a quinazoline core and a thione moiety, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

90070-93-2

Molecular Formula

C15H14N2OS

Molecular Weight

270.4 g/mol

IUPAC Name

1-(4-methoxyphenyl)-2,3-dihydroquinazoline-4-thione

InChI

InChI=1S/C15H14N2OS/c1-18-12-8-6-11(7-9-12)17-10-16-15(19)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,16,19)

InChI Key

KUFJODLAOQOXTQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2CNC(=S)C3=CC=CC=C32

Origin of Product

United States

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